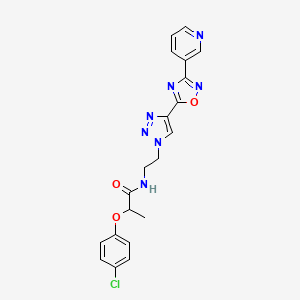

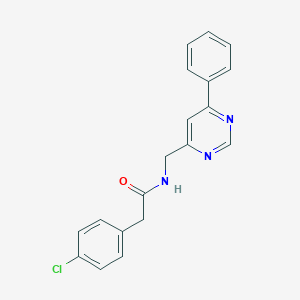

![molecular formula C20H20Cl2N4OS B2612902 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 868256-60-4](/img/structure/B2612902.png)

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .

Synthesis Analysis

The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows for the formation of various hydrogen bonds, contributing to their biological activity .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites. For example, they can participate in [3+2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazoles, including the compound , have demonstrated antibacterial properties . Researchers explore their potential as novel antibiotics to combat bacterial infections. The unique structural features of this compound may contribute to its efficacy against specific bacterial strains.

Antifungal Properties

Triazole derivatives, such as the one described, exhibit antifungal activity . Investigating their mode of action and specificity against fungal pathogens can lead to the development of new antifungal drugs. These compounds may target critical enzymes or cellular processes in fungi.

Anticancer Research

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with anticancer effects . Scientists study the compound’s impact on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Its potential as a chemotherapeutic agent warrants further investigation.

Antioxidant Activity

Triazoles, when appropriately substituted, can exhibit antioxidant properties . Researchers investigate their ability to scavenge free radicals, protect cells from oxidative stress, and mitigate damage caused by reactive oxygen species. Such compounds may find applications in preventing age-related diseases and promoting overall health.

Electrochromic and Optical Devices

Studies involving redox-active compounds, including triazoles, explore their use in electrochromic and optical devices . The compound’s reversible redox behavior could be harnessed for displays, smart windows, and other technologies. Researchers investigate its stability, color changes, and response to external stimuli.

Organic Light-Emitting Diodes (OLEDs)

Researchers have synthesized platinum complexes containing a 4-phenyl-4H-1,2,4-triazole group for efficient OLEDs . These complexes facilitate charge trapping within the device, enhancing OLED performance. Investigating their emission properties, stability, and electron transport characteristics is crucial for advancing OLED technology.

Wirkmechanismus

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively investigated for applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . They have been endowed with versatile functions like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition .

In the context of biological activity, some 1,2,4-triazole derivatives have shown significant antibacterial activity . They have also been used in the synthesis of coordination polymers, which have demonstrated luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4OS/c1-2-3-11-26-19(14-7-5-4-6-8-14)24-25-20(26)28-13-18(27)23-15-9-10-16(21)17(22)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZOAPHZRBHURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

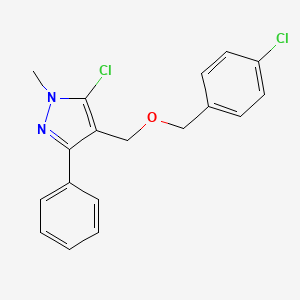

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

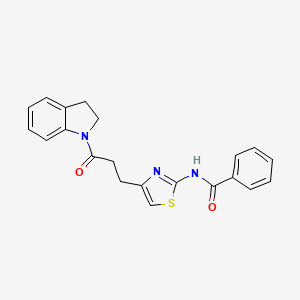

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

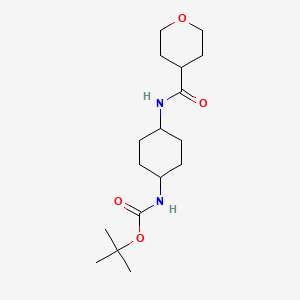

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride](/img/structure/B2612829.png)

![3,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2612841.png)